2-(3-methyl-1-benzothiophen-7-yl)acetic acid
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Overview
Description
2-(3-methyl-1-benzothiophen-7-yl)acetic acid is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a methyl group at the 3-position and an acetic acid moiety at the 7-position of the benzothiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-(3-methyl-1-benzothiophen-7-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 3-methylbenzothiophene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include refluxing the reactants in an inert solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-(3-methyl-1-benzothiophen-7-yl)acetic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, particularly at the positions ortho and para to the sulfur atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Scientific Research Applications
2-(3-methyl-1-benzothiophen-7-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-methyl-1-benzothiophen-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways involved in inflammation, cell proliferation, and apoptosis . For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
2-(3-methyl-1-benzothiophen-7-yl)acetic acid can be compared with other benzothiophene derivatives, such as:
2-(3-methyl-1-benzothiophen-3-yl)acetic acid: Similar in structure but with the acetic acid moiety at the 3-position instead of the 7-position.
2-(3-methyl-1-benzothiophen-5-yl)acetic acid: Another isomer with the acetic acid moiety at the 5-position.
2-(3-methyl-1-benzothiophen-2-yl)acetic acid: Differing by the position of the acetic acid moiety at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
1780670-87-2 |
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Molecular Formula |
C11H10O2S |
Molecular Weight |
206.3 |
Purity |
95 |
Origin of Product |
United States |
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